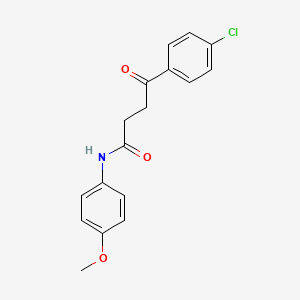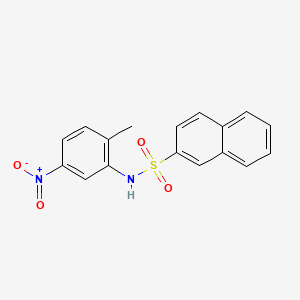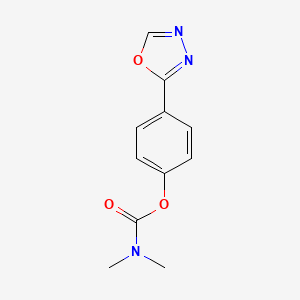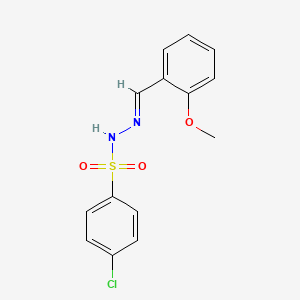
4-(4-chlorophenyl)-N-(4-methoxyphenyl)-4-oxobutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-chlorophenyl)-N-(4-methoxyphenyl)-4-oxobutanamide, also known as CMOB, is a synthetic compound that belongs to the class of amides. It has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry.
Wissenschaftliche Forschungsanwendungen
4-(4-chlorophenyl)-N-(4-methoxyphenyl)-4-oxobutanamide has been studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, 4-(4-chlorophenyl)-N-(4-methoxyphenyl)-4-oxobutanamide has been investigated for its potential as an anticancer agent. It has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. In addition, 4-(4-chlorophenyl)-N-(4-methoxyphenyl)-4-oxobutanamide has been studied for its potential as an anti-inflammatory agent. It has been shown to reduce inflammation in animal models of arthritis and colitis.
In pharmacology, 4-(4-chlorophenyl)-N-(4-methoxyphenyl)-4-oxobutanamide has been studied for its potential as a modulator of the GABA-A receptor. It has been shown to enhance the activity of the GABA-A receptor, which is involved in the regulation of anxiety and sleep. In addition, 4-(4-chlorophenyl)-N-(4-methoxyphenyl)-4-oxobutanamide has been investigated for its potential as an analgesic agent. It has been shown to reduce pain in animal models of neuropathic pain.
In biochemistry, 4-(4-chlorophenyl)-N-(4-methoxyphenyl)-4-oxobutanamide has been studied for its potential as an inhibitor of the enzyme acetylcholinesterase. It has been shown to inhibit the activity of acetylcholinesterase, which is involved in the regulation of the neurotransmitter acetylcholine. In addition, 4-(4-chlorophenyl)-N-(4-methoxyphenyl)-4-oxobutanamide has been investigated for its potential as an inhibitor of the enzyme carbonic anhydrase. It has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH balance in the body.
Wirkmechanismus
The mechanism of action of 4-(4-chlorophenyl)-N-(4-methoxyphenyl)-4-oxobutanamide varies depending on its application. In anticancer research, 4-(4-chlorophenyl)-N-(4-methoxyphenyl)-4-oxobutanamide has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the p53 pathway. In anti-inflammatory research, 4-(4-chlorophenyl)-N-(4-methoxyphenyl)-4-oxobutanamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In GABA-A receptor research, 4-(4-chlorophenyl)-N-(4-methoxyphenyl)-4-oxobutanamide has been shown to enhance the activity of the receptor by binding to an allosteric site. In analgesic research, 4-(4-chlorophenyl)-N-(4-methoxyphenyl)-4-oxobutanamide has been shown to reduce pain by inhibiting the activity of the enzyme cyclooxygenase-2. In acetylcholinesterase research, 4-(4-chlorophenyl)-N-(4-methoxyphenyl)-4-oxobutanamide has been shown to inhibit the activity of the enzyme by binding to the active site. In carbonic anhydrase research, 4-(4-chlorophenyl)-N-(4-methoxyphenyl)-4-oxobutanamide has been shown to inhibit the activity of the enzyme by binding to the zinc ion in the active site.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-chlorophenyl)-N-(4-methoxyphenyl)-4-oxobutanamide vary depending on its application. In anticancer research, 4-(4-chlorophenyl)-N-(4-methoxyphenyl)-4-oxobutanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In anti-inflammatory research, 4-(4-chlorophenyl)-N-(4-methoxyphenyl)-4-oxobutanamide has been shown to reduce inflammation and oxidative stress. In GABA-A receptor research, 4-(4-chlorophenyl)-N-(4-methoxyphenyl)-4-oxobutanamide has been shown to enhance the activity of the receptor, leading to anxiolytic and sedative effects. In analgesic research, 4-(4-chlorophenyl)-N-(4-methoxyphenyl)-4-oxobutanamide has been shown to reduce pain and inflammation. In acetylcholinesterase research, 4-(4-chlorophenyl)-N-(4-methoxyphenyl)-4-oxobutanamide has been shown to inhibit the breakdown of acetylcholine, leading to increased cholinergic activity. In carbonic anhydrase research, 4-(4-chlorophenyl)-N-(4-methoxyphenyl)-4-oxobutanamide has been shown to inhibit the production of bicarbonate ions, leading to a decrease in pH.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(4-chlorophenyl)-N-(4-methoxyphenyl)-4-oxobutanamide in lab experiments include its high purity and yield, its well-established synthesis method, and its potential applications in various scientific research fields. The limitations of using 4-(4-chlorophenyl)-N-(4-methoxyphenyl)-4-oxobutanamide in lab experiments include its limited solubility in aqueous solutions, its potential toxicity, and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 4-(4-chlorophenyl)-N-(4-methoxyphenyl)-4-oxobutanamide. In anticancer research, further studies are needed to fully understand its mechanism of action and to optimize its efficacy and safety. In anti-inflammatory research, further studies are needed to investigate its potential as a treatment for chronic inflammatory diseases. In GABA-A receptor research, further studies are needed to investigate its potential as a treatment for anxiety and sleep disorders. In analgesic research, further studies are needed to investigate its potential as a treatment for chronic pain. In acetylcholinesterase research, further studies are needed to investigate its potential as a treatment for Alzheimer's disease. In carbonic anhydrase research, further studies are needed to investigate its potential as a treatment for glaucoma and other diseases related to pH imbalance.
Synthesemethoden
The synthesis of 4-(4-chlorophenyl)-N-(4-methoxyphenyl)-4-oxobutanamide involves the reaction of 4-chlorobenzoyl chloride with 4-methoxyaniline in the presence of a base, followed by the reaction of the resulting intermediate with 4-oxobutanoyl chloride. The final product is obtained after purification through column chromatography. This method has been reported in several research articles, and it yields a high purity and yield of 4-(4-chlorophenyl)-N-(4-methoxyphenyl)-4-oxobutanamide.
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)-N-(4-methoxyphenyl)-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3/c1-22-15-8-6-14(7-9-15)19-17(21)11-10-16(20)12-2-4-13(18)5-3-12/h2-9H,10-11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQRMABXJPXOMQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3,4-dimethylphenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine](/img/structure/B5793868.png)
![3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-2-yl acetate](/img/structure/B5793880.png)


![N-ethyl-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]isonicotinamide](/img/structure/B5793897.png)
![4-[methyl(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5793902.png)
![ethyl 2-({[(4-chlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5793914.png)


![4-methyl-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5793939.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-butenamide](/img/structure/B5793944.png)

![1-methylbenzo[h]quinolin-2(1H)-one](/img/structure/B5793954.png)
